molecular formula C10H19ClN2O2 B2652894 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride CAS No. 2319802-76-9

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

Cat. No.: B2652894
CAS No.: 2319802-76-9
M. Wt: 234.72
InChI Key: YLUCEFQPEJZNMF-UHFFFAOYSA-N
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Description

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen or oxygen. This particular compound is notable for its unique structure, which combines elements of pyridine and oxazepine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the formation of the oxazepine ring through cyclization reactions. Key reagents often include ethylamine, formaldehyde, and various catalysts to facilitate the cyclization process. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product. Additionally, the hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming oxides or hydroxyl groups.

    Reduction: This process can remove oxygen atoms or add hydrogen atoms, often resulting in the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by reagents such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce various amines.

Scientific Research Applications

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific receptors in the nervous system, modulating neurotransmitter release and uptake. This interaction can influence various physiological processes, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Comparison with Similar Compounds

When compared to other similar compounds, 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride stands out due to its unique ring structure and the presence of both nitrogen and oxygen atoms within the ring. Similar compounds include:

    1-ethyl-1,4-diazepane: Another heterocyclic compound with a similar nitrogen-containing ring.

    1-ethyl-1,4-oxazepane: A compound with an oxygen-containing ring similar to the oxazepine structure.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUCEFQPEJZNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCNCC2COCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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